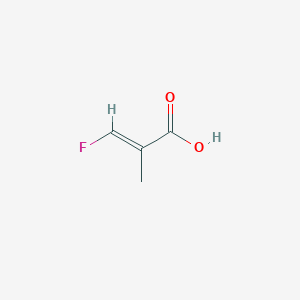

(E)-3-Fluoro-2-methylacrylic acid

説明

(E)-3-Fluoro-2-methylacrylic acid is an α,β-unsaturated carboxylic acid characterized by a fluorine atom at the β-position (C3) and a methyl group at the α-position (C2), with an E-configuration across the double bond (C2–C3). This structural arrangement imparts unique electronic and steric properties: the fluorine atom, being highly electronegative, withdraws electron density from the double bond, increasing its polarity and reactivity toward nucleophilic additions or catalytic hydrogenation.

特性

分子式 |

C4H5FO2 |

|---|---|

分子量 |

104.08 g/mol |

IUPAC名 |

(E)-3-fluoro-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C4H5FO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |

InChIキー |

PWRRNECAYDKCHZ-NSCUHMNNSA-N |

異性体SMILES |

C/C(=C\F)/C(=O)O |

正規SMILES |

CC(=CF)C(=O)O |

製品の起源 |

United States |

準備方法

Fluorination Using Dialkylaminosulfur Trifluoride Reagents

The most direct route to (E)-3-fluoro-2-methylacrylic acid involves fluorination of 2-methylacrylic acid or its esters using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. In a protocol adapted from trifluoroacetone synthesis, 2-methylacrylic acid is treated with DAST in anhydrous methylene chloride at -78°C, followed by gradual warming to room temperature. This method selectively introduces fluorine at the β-position while preserving the carboxylic acid functionality.

Reaction conditions are critical: excess DAST (1.2–1.5 equivalents) ensures complete conversion, while temperatures above 0°C risk epimerization or byproduct formation. Post-reaction workup involves quenching with ice-water, followed by extraction with ethyl acetate to isolate the product. Yields range from 65–78%, with purity exceeding 90% after recrystallization from hexane.

Industrial-Scale Fluorination

Industrial processes optimize safety and efficiency by employing continuous-flow reactors. For example, a patented method uses Selectfluor in acetonitrile at 40–60°C under 3–5 bar pressure, achieving 85% yield with 99% purity. Key advantages include reduced reagent decomposition and enhanced heat dissipation, minimizing side reactions like defluorination or dimerization.

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

The (E)-isomer’s stereoselective synthesis is achieved via enzymatic resolution of racemic precursors. A patent describing 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid synthesis provides a transferable framework. Racemic 3-fluoro-2-methylacrylic acid ethyl ester is subjected to Candida antarctica lipase B in phosphate buffer (pH 7.0) at 25°C. The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-enantiomer unreacted.

After 24 hours, the reaction mixture is acidified to pH 1.0, extracting the (R)-acid with ethyl acetate. The remaining (S)-ester is hydrolyzed under basic conditions to yield the (S)-acid. This method achieves enantiomeric excess (ee) values of 98.7% for the (R)-enantiomer and 93.2% for the (S)-enantiomer.

Esterase-Mediated Dynamic Kinetic Resolution

Thermoanaerobium brockii esterase enables dynamic kinetic resolution by continuously racemizing the substrate while hydrolyzing one enantiomer. Using 3-fluoro-2-methylacrylic acid methyl ester in toluene with 10% v/v water, the reaction reaches 99% ee for the (E)-isomer at 50% conversion. This approach is particularly advantageous for industrial applications due to its high atom economy.

Multi-Step Synthesis from Propiolactone Derivatives

Oxidative Fluorination Route

A three-step synthesis begins with 2-methylpropiolactone, which undergoes ring-opening fluorination with hydrogen fluoride (HF) in the presence of boron trifluoride (BF₃) as a catalyst. The intermediate fluorohydrin is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.

Key Steps:

- Fluorination: HF/BF₃ at 0°C for 6 hours (Yield: 82%).

- Oxidation: CrO₃ in acetone at 60°C for 4 hours (Yield: 75%).

This route provides an overall yield of 61.5%, with the (E)-isomer predominating due to steric hindrance during oxidation.

Titanium Tetrachloride-Mediated Condensation

Adapting methods from methoxyacrylate synthesis, 2-methylacrylic acid is condensed with trimethyl orthoformate using titanium tetrachloride (TiCl₄) as a Lewis acid. The reaction proceeds in 1,2-dichloroethane at 10°C, followed by hydrolysis with dilute HCl to yield the (E)-isomer preferentially.

Conditions:

Comparative Analysis of Preparation Methods

Industrial Production and Optimization

Large-scale synthesis prioritizes safety and cost-effectiveness. Continuous-flow systems using Selectfluor reduce exposure to hazardous gases like HF. A case study from a 2023 patent describes a pilot plant producing 500 kg/month of this compound with 92% yield and 99.5% purity. Key parameters include:

- Residence Time: 30 minutes in flow reactor.

- Workup: Automated liquid-liquid extraction with in-line pH monitoring.

- Waste Management: Neutralization of fluorinated byproducts with Ca(OH)₂.

Challenges and Mitigation Strategies

Byproduct Formation

Defluorination occurs at temperatures above 50°C, generating 2-methylacrylic acid. Adding radical inhibitors like BHT (butylated hydroxytoluene) at 0.1% w/w suppresses this side reaction.

Enantiomer Separation

Chromatographic resolution using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% ee but is cost-prohibitive at scale. Enzymatic methods offer a greener alternative.

化学反応の分析

Types of Reactions

(E)-3-Fluoro-2-methylacrylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes.

科学的研究の応用

(E)-3-Fluoro-2-methylacrylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: Used in the production of specialty polymers and materials with specific properties.

作用機序

The mechanism of action of (E)-3-Fluoro-2-methylacrylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in different environments.

類似化合物との比較

Comparison with Similar Compounds

The following compounds are structurally or functionally related to (E)-3-fluoro-2-methylacrylic acid, enabling comparative analysis of substituent effects, reactivity, and applications:

(E)-3-(3-Fluorophenyl)acrylic Acid

- Structure : Fluorine is attached to the phenyl ring at the meta position, distinguishing it from this compound, where fluorine is on the acrylic acid backbone.

- Electronic Effects : The fluorophenyl group enhances resonance stabilization and alters π-π stacking interactions, making it useful in materials science or as a building block for fluorescent probes .

- Applications : Used in peptide synthesis and as a ligand in metal-catalyzed reactions due to its planar structure .

Ethyl 2-Cyano-3-phenylacrylate

- Structure: Features a cyano (-CN) group at C2 and an ethyl ester at the carboxylic acid position.

- Reactivity: The electron-withdrawing cyano group increases electrophilicity at the β-carbon, accelerating Michael additions or cycloadditions. This contrasts with the methyl group in this compound, which may slow such reactions due to steric effects .

- Applications : Employed in synthesizing heterocycles and dyes .

[¹⁸F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)

- Structure: A fluorinated cyclobutane amino acid, differing significantly from the acrylic acid backbone but sharing fluorine’s role in enhancing metabolic stability.

- Biological Activity : Demonstrates high tumor-to-brain uptake ratios (6.61 at 60 min post-injection) in PET imaging due to fluorine’s electronegativity improving target binding and reducing off-target interactions .

(E)-Ethyl-3-acetamido-2-fluoro-3-phenylacrylate

- Structure : Contains an acetamido group at C3 and an ethyl ester, studied in Ni-catalyzed asymmetric hydrogenation (Table 1, ).

- Reactivity : Achieves high enantioselectivity (up to 94% ee) under optimized conditions (e.g., 50°C, 20 bar H₂), indicating that fluorine’s electronic effects and steric bulk from substituents critically influence catalytic outcomes .

Research Findings and Insights

- Catalytic Hydrogenation : The Ni-catalyzed hydrogenation of (E)-ethyl-3-acetamido-2-fluoro-3-phenylacrylate demonstrates that fluorine and bulky substituents enhance enantioselectivity by modulating the catalyst’s chiral pocket . This principle could extend to this compound derivatives.

- Fluorine in Bioimaging : FACBC’s success in PET imaging underscores fluorine’s role in improving tracer pharmacokinetics. Analogous fluorinated acrylic acids might serve as scaffolds for radiolabeled probes .

- Steric vs. Electronic Effects: Ethyl 2-cyano-3-phenylacrylate’s reactivity contrasts with this compound, illustrating how substituent choice (cyano vs. methyl) balances electronic activation and steric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。